1,20-Eicosanediol: A Technical Guide for Advanced Research and Development
1,20-Eicosanediol: A Technical Guide for Advanced Research and Development
Executive Summary
1,20-Eicosanediol is a long-chain aliphatic diol characterized by a 20-carbon backbone with terminal hydroxyl groups. This bifunctional nature makes it a valuable molecule in polymer chemistry and material science, particularly for the synthesis of biodegradable polyesters and polyurethanes. Its long hydrocarbon chain imparts significant hydrophobicity, a property that is being explored for applications in drug delivery systems and advanced biomaterials. This guide provides an in-depth overview of its chemical and physical properties, synthesis methodologies, analytical characterization, and applications, with a focus on its relevance to researchers and professionals in drug development.
Introduction to Long-Chain Aliphatic Diols
Long-chain aliphatic diols are organic molecules that possess two hydroxyl (-OH) groups attached to a linear alkane chain. 1,20-Eicosanediol is a prime example, featuring a C20 chain. The presence of hydroxyl groups at both ends of the long hydrocarbon chain allows these molecules to act as monomers in polymerization reactions, leading to the formation of polyesters, polyurethanes, and other copolymers. The length of the carbon chain is a critical determinant of the physical properties of the resulting polymers, such as crystallinity, thermal stability, and hydrophobicity.[1][2] Generally, a longer chain length, as seen in 1,20-eicosanediol, increases the hydrophobicity of the polymer.[2] This characteristic is particularly advantageous in the design of materials for biomedical applications where controlled interaction with aqueous environments is crucial.
1,20-Eicosanediol: Molecular Structure and Physicochemical Properties
The molecular structure of 1,20-eicosanediol consists of a saturated 20-carbon chain with hydroxyl groups at positions 1 and 20. This linear and flexible structure is key to its chemical reactivity and physical properties.[1]
Table 1: Physicochemical Properties of 1,20-Eicosanediol
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₄₂O₂ | [1] |
| IUPAC Name | Icosane-1,20-diol | [1] |
| CAS Number | 7735-43-5 | [3] |
| Molecular Weight | 314.5 g/mol | [1] |
| Physical Form | Solid at room temperature | |
| Boiling Point | 431°C (at 760 mmHg) | [1] |
| Melting Point | ~40°C (estimated) | [1] |
| Density | 0.889 g/cm³ | [1] |
| SMILES Notation | C(CCCCCCCCCCO)CCCCCCCCCO | [1] |
| InChIKey | PGMMMHFNKZSYEP-UHFFFAOYSA-N | [1] |
Note: Some physical properties are estimated and may vary based on purity and experimental conditions.
Synthesis and Manufacturing of 1,20-Eicosanediol
The synthesis of 1,20-eicosanediol can be achieved through several chemical routes, with the choice of method often depending on the desired purity, scale, and economic viability.
Chemical Synthesis Routes
A prominent method for synthesizing 1,20-eicosanediol involves the reduction of the corresponding dicarboxylic acid, 1,20-eicosanedioic acid.[4] This precursor can be synthesized via olefin metathesis of undecenoic acid, followed by hydrogenation.[4]
Experimental Protocol: Reduction of 1,20-Eicosanedioic Acid
Causality: This protocol utilizes a strong reducing agent like lithium aluminum hydride (LiAlH₄) to efficiently reduce both carboxylic acid functional groups to primary alcohols. The use of an anhydrous ether solvent is critical as LiAlH₄ reacts violently with water. The acidic workup protonates the resulting alkoxide intermediates to yield the final diol product.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Diacid: Dissolve 1,20-eicosanedioic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).[5]
-
Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.
-
Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
Workup: Filter the resulting aluminum salts and wash them thoroughly with THF or diethyl ether. Combine the organic filtrates.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1,20-eicosanediol can be further purified by recrystallization or column chromatography.
Industrial and Biosynthetic Routes
Industrially, catalytic hydrogenation of fatty acid esters or waxes is a common method for producing long-chain fatty alcohols.[1] There is also growing interest in biosynthetic pathways. For instance, certain species of microalgae, like Nannochloropsis, have been shown to produce long-chain alkyl diols.[1]
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple.
-
A triplet at approximately 3.6 ppm, corresponding to the four protons on the carbons adjacent to the hydroxyl groups (-CH₂-OH).
-
A broad singlet for the two hydroxyl protons (-OH), the chemical shift of which is dependent on concentration and solvent.
-
A large, complex multiplet between approximately 1.2-1.6 ppm, integrating to 36 protons, representing the 18 methylene (-CH₂-) groups in the long aliphatic chain.
-
-
¹³C NMR: The carbon NMR spectrum will also be straightforward.
-
A peak around 63 ppm for the two terminal carbons bonded to the hydroxyl groups (C1 and C20).
-
A series of peaks between approximately 25-33 ppm for the 18 methylene carbons in the chain. Due to the symmetry of the molecule, fewer than 18 distinct signals may be observed.
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 1,20-eicosanediol would be dominated by features characteristic of a long-chain alcohol.
-
A strong, broad absorption band in the region of 3300-3400 cm⁻¹ due to the O-H stretching of the hydroxyl groups.
-
Sharp, strong C-H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
A C-O stretching absorption band between 1050-1150 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected. Under electron impact (EI) ionization, the molecular ion peak (M⁺) at m/z 314.5 may be weak or absent due to facile fragmentation.[6]
-
Fragmentation Pattern: A characteristic fragmentation pattern for long-chain alcohols would be the loss of water (M-18). Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is also common.[6] The spectrum would likely show a series of peaks separated by 14 mass units, corresponding to the loss of successive methylene (-CH₂-) groups.[6]
Applications in Research and Drug Development
The unique properties of 1,20-eicosanediol make it a molecule of significant interest in material science and pharmaceutical development.
Polymer Chemistry and Biodegradable Materials
1,20-Eicosanediol serves as a monomer for the synthesis of long-chain aliphatic polyesters.[4] These polymers are of interest due to their potential biodegradability and hydrophobicity. The long C20 chain contributes to enhanced thermal stability and gas barrier properties compared to polymers made from shorter-chain diols.[1]
Potential in Pharmaceutical Formulations and Drug Delivery
The hydrophobic nature of 1,20-eicosanediol and its derived polymers makes them suitable for applications in drug delivery.[1][2]
-
Hydrophobic Drug Encapsulation: Polymers synthesized from 1,20-eicosanediol can be formulated into nanoparticles, such as Solid Lipid Nanoparticles (SLNs), to encapsulate poorly water-soluble drugs, potentially improving their bioavailability and providing controlled release.[7]
-
Transdermal Drug Delivery: The lipidic nature of this diol can be leveraged in topical and transdermal formulations to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin barrier.[8] The interaction of its long aliphatic chain with the lipid membranes of cells can influence membrane properties.[1]
Safety, Handling, and Storage
As a long-chain fatty alcohol, 1,20-eicosanediol is considered to have low acute toxicity.[9][10] However, as with all chemicals, appropriate safety precautions should be taken.
-
Hazard Identification: It may be classified as harmful if swallowed (H302), and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[11][12] In case of insufficient ventilation, use a suitable dust respirator.[11]
-
Handling: Avoid ingestion and inhalation. Ensure adequate ventilation. Avoid dust formation. Keep away from strong oxidizing agents and sources of ignition.[11][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The recommended storage temperature is room temperature.[13]
Conclusion
1,20-Eicosanediol is a versatile long-chain diol with significant potential, particularly in the fields of polymer chemistry and pharmaceutical sciences. Its well-defined linear structure and bifunctionality make it an excellent building block for creating novel polymers with tailored properties such as hydrophobicity and biodegradability. For researchers and drug development professionals, understanding the synthesis, characterization, and functional applications of 1,20-eicosanediol is key to harnessing its potential in creating advanced materials for drug delivery systems and other biomedical applications. Further research into its biological interactions and the properties of its derived polymers will undoubtedly open up new avenues for innovation.
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